

In-Depth Technical Guide: Biotin-PEG4-Dde-TAMRA-PEG3-Azide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Biotin-PEG4-Dde-TAMRA-PEG3-Azide

Cat. No.: B11832515

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Biotin-PEG4-Dde-TAMRA-PEG3-Azide**, a versatile trifunctional molecule. It is designed for use in a variety of advanced life science research and drug development applications, including chemical biology, proteomics, and antibody-drug conjugate (ADC) development.

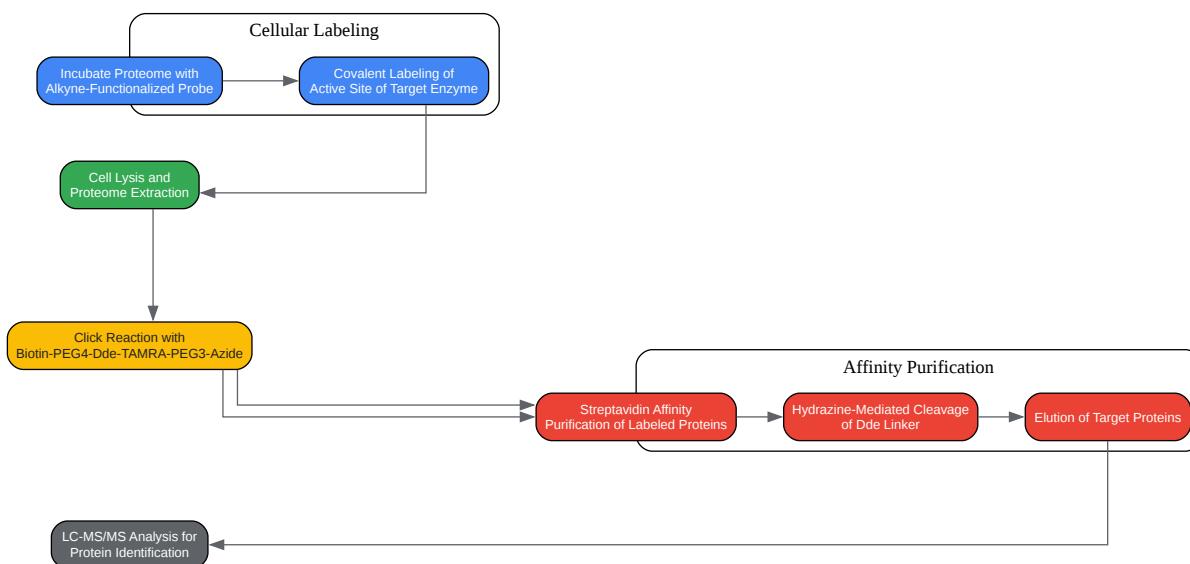
Core Quantitative Data

The key quantitative data for **Biotin-PEG4-Dde-TAMRA-PEG3-Azide** is summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	1397.64 g/mol	[1]
Molecular Formula	C69H96N12O17S	[1] [2]
CAS Number	2353409-56-8	[1] [2]
Purity	>96%	[2]

Chemical Structure and Components

Biotin-PEG4-Dde-TAMRA-PEG3-Azide is a complex molecule with several key functional components integrated through polyethylene glycol (PEG) linkers. These components provide its multifunctional capabilities.


- Biotin: A high-affinity ligand for streptavidin and avidin, enabling robust capture and purification of labeled biomolecules.
- PEG Linkers (PEG4 and PEG3): The polyethylene glycol spacers (a total of 7 PEG units) increase the molecule's hydrophilicity and bioavailability, while also providing spatial separation between the functional moieties to minimize steric hindrance.
- Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): A cleavable linker that is stable under a wide range of conditions but can be selectively cleaved with hydrazine. This allows for the release of the captured biomolecule from the biotin-streptavidin complex under mild conditions.
- TAMRA (Tetramethylrhodamine): A bright and photostable fluorophore that allows for sensitive detection and quantification of the labeled molecule using fluorescence-based techniques.
- Azide (N3): A functional group that enables covalent attachment to alkyne-containing molecules via copper-catalyzed or copper-free "click chemistry". This provides a highly efficient and specific method for bioconjugation.

Experimental Protocols and Applications

Biotin-PEG4-Dde-TAMRA-PEG3-Azide is a key reagent in advanced bioconjugation and proteomic workflows. Its utility lies in its ability to simultaneously tag, visualize, and isolate biomolecules.

General Experimental Workflow: Activity-Based Protein Profiling (ABPP)

A primary application of this molecule is in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy to identify and characterize enzyme function directly in complex biological systems. The workflow for a typical ABPP experiment using this reagent is outlined below.

[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for Activity-Based Protein Profiling (ABPP).

Detailed Methodologies

1. Labeling of Target Proteins:

- An alkyne-functionalized probe, designed to react with the active site of a specific enzyme class, is incubated with a biological sample (e.g., cell lysate, tissue homogenate).
- The probe forms a stable, covalent bond with the active enzymes.

2. Click Chemistry Reaction:

- The proteome, now containing alkyne-labeled proteins, is reacted with **Biotin-PEG4-Dde-TAMRA-PEG3-Azide**.
- This reaction is typically carried out using a copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate) in a buffered aqueous solution.
- The azide group on the reagent reacts with the alkyne group on the labeled protein, forming a stable triazole linkage.

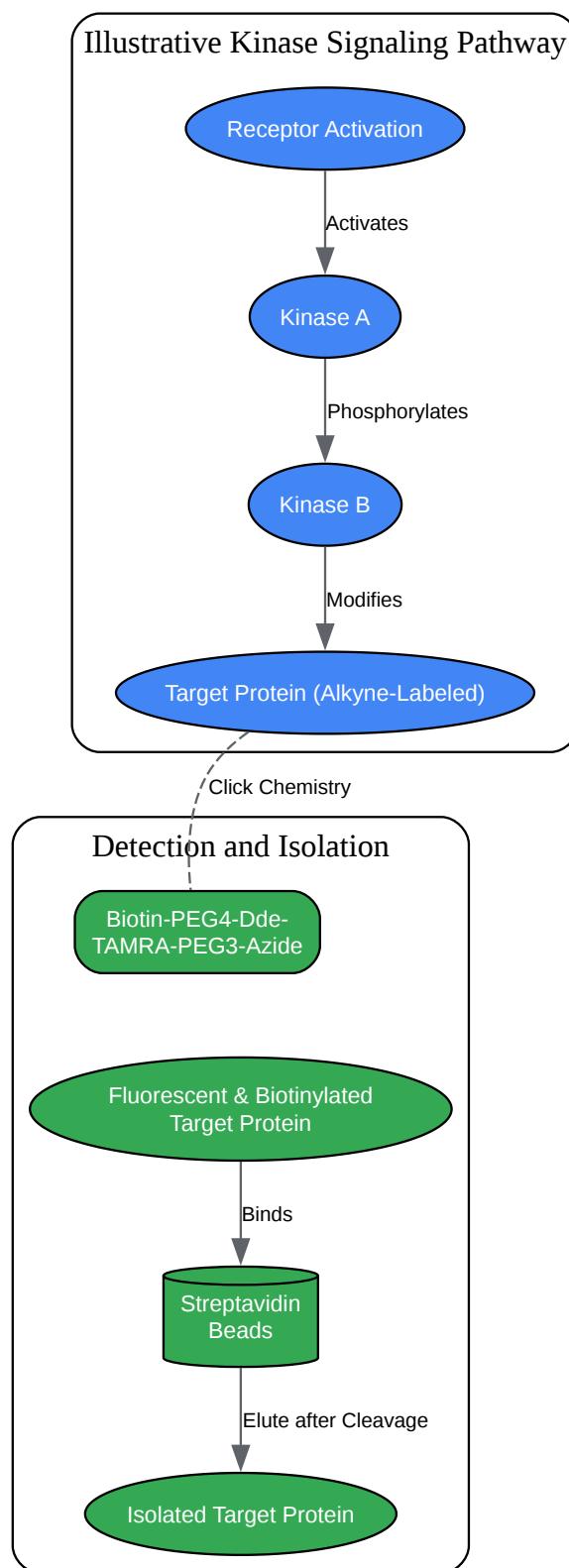
3. Visualization and Initial Analysis:

- The TAMRA fluorophore allows for in-gel fluorescence scanning to confirm successful labeling and to visualize the protein targets.

4. Affinity Purification:

- The labeled proteome is incubated with streptavidin-coated beads.
- The high affinity of the biotin moiety for streptavidin results in the selective capture of the labeled proteins.
- Unbound proteins are removed through a series of stringent washes.

5. Cleavage and Elution:


- To release the captured proteins from the streptavidin beads, the Dde linker is cleaved.
- This is achieved by incubating the beads in a solution of 2% hydrazine in a suitable buffer (e.g., PBS) for 1-2 hours at room temperature.
- The eluted proteins are now free of the biotin tag, reducing interference in downstream mass spectrometry analysis.

6. Downstream Analysis:

- The eluted proteins are typically identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway Visualization

The versatility of this molecule also extends to its use in elucidating signaling pathways. For instance, it can be used to identify downstream targets of a particular enzyme involved in a signaling cascade.

[Click to download full resolution via product page](#)

Figure 2: Application in identifying targets within a signaling pathway.

Conclusion

Biotin-PEG4-Dde-TAMRA-PEG3-Azide is a powerful and versatile tool for researchers in the life sciences. Its unique combination of a high-affinity purification tag, a bright fluorophore, a cleavable linker, and a bioorthogonal handle makes it an invaluable reagent for a wide range of applications, from proteomics to drug discovery. The detailed protocols and workflows provided in this guide serve as a starting point for the successful implementation of this molecule in your research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. xcessbio.com [xcessbio.com]
- 2. precisepeg.com [precisepeg.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Biotin-PEG4-Dde-TAMRA-PEG3-Azide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b11832515#biotin-peg4-dde-tamra-peg3-azide-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com